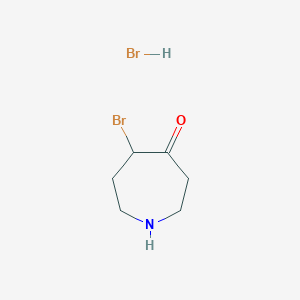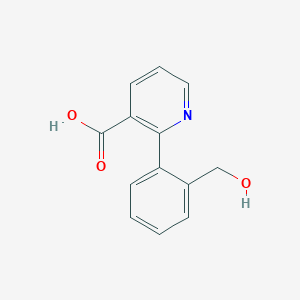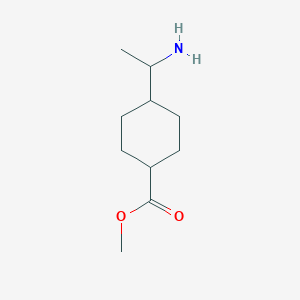
2-Cinnamoylphenyl acetate
Übersicht
Beschreibung
2-Cinnamoylphenyl acetate (2-CPA) is a naturally occurring phenylacetate ester of cinnamic acid, which is found in various plants, including cinnamon, cloves, and oregano. It is known for its unique and attractive aroma, as well as its range of medicinal and therapeutic effects. 2-CPA has been used for centuries in traditional and folk medicine for its anti-inflammatory, anti-bacterial, and anti-fungal properties. In recent years, it has also been studied for its potential use as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis and Catalysis
- The ortho-position of 2-pyridylarenes can be selectively allylated with compounds like cinnamyl acetate using ruthenium(II)−phosphine complexes, showcasing its role in the synthesis of aromatic compounds (Oi, Tanaka, & Inoue, 2006).
- Cinnamyl acetate is involved in the retention of configuration in the opening of 2-arylcyclopropyl bromides, indicating its importance in the study of reaction mechanisms (Buchanan & McComas, 1981).
Application in Biocatalysis and Enzymatic Synthesis
- A novel esterase from Acinetobacter hemolyticus has been identified for the biocatalytic synthesis of cinnamyl acetate, demonstrating its utility in enzyme-mediated synthesis processes (Dong et al., 2017).
- Ultrasound-assisted lipase catalyzed synthesis of cinnamyl acetate via transesterification has been explored, highlighting its application in enhancing enzyme-catalyzed synthesis of flavors (Tomke & Rathod, 2015).
Application in Antioxidant Studies
- The acetylation of cinnamic acid, leading to the production of cinnamyl acetate, has shown significant antioxidant activity, indicating its potential in antioxidant research (Oladimeji, 2021).
Application in Flavor and Fragrance Industry
- Lipase-catalyzed synthesis of cinnamyl acetate has been studied for its use as a flavor and fragrance ingredient, particularly in food and cosmetic industries (Yadav & Devendran, 2012).
Application in Microbial Engineering
- An artificial biosynthetic pathway for cinnamyl acetate was developed in Escherichia coli, demonstrating its potential in microbial engineering for flavor compound production (Pan et al., 2020).
Application in Antimicrobial Research
- Cinnamomum iners leaves extract, including cinnamyl acetate, exhibit antimicrobial activity against pathogens like MRSA, highlighting its relevance in antimicrobial studies (Mustaffa et al., 2011).
Eigenschaften
IUPAC Name |
[2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSJOUULMDGHKP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16619-45-7 | |
| Record name | 2-Cinnamoylphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016619457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)








![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)



